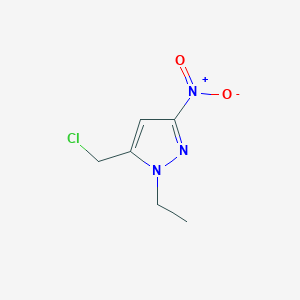
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMENP and has a molecular formula of C6H7ClN2O2.
Mechanism of Action
The mechanism of action of CMENP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are essential for cell growth and survival. CMENP has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of tubulin, which is a protein involved in cell division.
Biochemical and Physiological Effects:
CMENP has been found to have various biochemical and physiological effects on living organisms. In vitro studies have shown that CMENP can induce apoptosis in cancer cells and inhibit the growth of various insect pests. In vivo studies have shown that CMENP has low toxicity and does not cause significant adverse effects on living organisms. However, further studies are required to determine the long-term effects of CMENP on living organisms.
Advantages and Limitations for Lab Experiments
The advantages of using CMENP in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations of using CMENP in lab experiments include the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several future directions for research on CMENP. One area of research is the development of novel anticancer agents based on CMENP. Another area of research is the optimization of CMENP as an insecticide for agricultural use. Additionally, there is a need for further studies to determine the long-term effects of CMENP on living organisms and the environment. Finally, there is a need for the development of new synthesis methods for CMENP that are more efficient and cost-effective.
Synthesis Methods
The synthesis of CMENP involves the reaction of 3-nitro-1H-pyrazole with chloroacetaldehyde and ethylamine. The reaction takes place under specific conditions and yields CMENP as the final product. This synthesis method has been optimized to produce high yields of CMENP with good purity.
Scientific Research Applications
CMENP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, CMENP has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and interfering with the cell cycle. CMENP has also been studied for its potential use as an insecticide in agriculture. It has been found to be effective against various insect pests, including mosquitoes and aphids. In materials science, CMENP has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-9-5(4-7)3-6(8-9)10(11)12/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQWGMDCRARZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2960814.png)




![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)

![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)
![3-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2960832.png)


![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)

![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)